molecular formula C25H20FNO5 B12216714 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B12216714
M. Wt: 433.4 g/mol
InChI Key: BNTLDTCOJASORX-UHFFFAOYSA-N
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Description

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a dimethylcarbamate moiety

Preparation Methods

The synthesis of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromen-4-one core.

    Introduction of the fluorobenzyl group: The chromen-4-one intermediate is then reacted with a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group.

    Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

    5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl group but differs in the core structure and functional groups.

    4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar in having a fluorobenzyl group, but with a different halogen substitution and core structure.

    5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid: Contains a fluorine atom and a benzofuran core, highlighting the diversity in fluorinated compounds.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

[5-[(2-fluorophenyl)methoxy]-4-oxo-2-phenylchromen-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C25H20FNO5/c1-27(2)25(29)31-18-12-22(30-15-17-10-6-7-11-19(17)26)24-20(28)14-21(32-23(24)13-18)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

BNTLDTCOJASORX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3F)C(=O)C=C(O2)C4=CC=CC=C4

Origin of Product

United States

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